N-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethoxy)benzamide
Description
Properties
CAS No. |
5579-42-0 |
|---|---|
Molecular Formula |
C17H14F3NO2 |
Molecular Weight |
321.29 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C17H14F3NO2/c18-17(19,20)23-15-8-5-12(6-9-15)16(22)21-14-7-4-11-2-1-3-13(11)10-14/h4-10H,1-3H2,(H,21,22) |
InChI Key |
IISMKYYEHUKJMC-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article details its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C17H14F3NO2
- Molar Mass : 321.294 g/mol
- CAS Number : 5579-42-0
Research indicates that this compound exhibits several biological activities, particularly in the following areas:
-
Anticancer Activity :
- The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that it induces apoptosis in MCF7 breast cancer cells, with an observed IC50 of approximately 25.72 ± 3.95 µM .
- In vivo studies on tumor-bearing mice revealed significant suppression of tumor growth when treated with this compound .
- Antibacterial Activity :
-
Anti-inflammatory Effects :
- The compound's structure suggests potential anti-inflammatory activity, although detailed studies are required to elucidate its efficacy and mechanism in this regard.
Case Study 1: Anticancer Efficacy
A study conducted on the effect of this compound on MCF7 cells showed that treatment led to a significant increase in apoptotic markers compared to untreated controls. Flow cytometry analysis indicated a dose-dependent increase in apoptosis, supporting its potential as an anticancer agent.
Case Study 2: In Vivo Tumor Suppression
In a separate study involving tumor-bearing mice, administration of the compound resulted in a marked reduction in tumor size over a treatment period of four weeks. The results were statistically significant when compared to control groups receiving no treatment.
Research Findings Summary
| Biological Activity | Observations | IC50 Value |
|---|---|---|
| Anticancer (MCF7 Cells) | Induces apoptosis | 25.72 ± 3.95 µM |
| Tumor Growth Suppression | Significant reduction in size | Not quantified |
| Antibacterial | Activity against selected strains | MIC not specified |
Comparison with Similar Compounds
Key Research Findings
Notes on Structural-Activity Relationships (SAR)
- Substituent Position : Para-substituted trifluoromethoxy groups (e.g., 3t , reference compound) generally enhance target affinity over meta-substituted variants .
- Electron-Withdrawing Groups : Sulfonyl and triazole moieties improve metabolic stability and electronic properties, as seen in VU6010608 and sulfonamide derivatives .
Preparation Methods
Reaction Mechanism and Conditions
The amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, facilitated by triethylamine (Et₃N) to scavenge HCl. The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature. For example, in a representative procedure, 2,3-dihydro-1H-inden-5-amine (1.0 equiv) and 4-(trifluoromethoxy)benzoyl chloride (1.2 equiv) were combined in DCM with Et₃N (1.3 equiv) at 0°C, followed by warming to room temperature overnight.
Purification and Yield
Crude products are purified via flash chromatography using gradients of petroleum ether (PE) and ethyl acetate (EtOAc). In analogous syntheses, yields range from 66% to 75%. For instance, N-(3-fluoro-4-methylphenyl)benzamide was isolated in 66% yield after preparative thin-layer chromatography (TLC).
Coupling Reactions Using Carboxylic Acid Derivatives
When the acyl chloride is unavailable, the carboxylic acid can be activated using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Activation with EDCl/HOBt
A mixture of 4-(trifluoromethoxy)benzoic acid (1.0 equiv), EDCl (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.2 equiv) in DCM is stirred to form the active ester. 2,3-Dihydro-1H-inden-5-amine (1.0 equiv) is then added, and the reaction proceeds at room temperature for 12–24 hours. This method avoids handling moisture-sensitive acyl chlorides but may require longer reaction times.
Nickel-Catalyzed Cross-Coupling
Recent advances employ nickel catalysts for direct amidation. For example, a nickel(II) chloride ethylene glycol dimethyl ether complex (Ni(glyme)Cl₂) with di-tert-butyl-2,2’-dipyridyl (L1) enables coupling between aryl halides and nitroarenes. While this method is less common for benzamides, it offers potential for substrates sensitive to traditional acylation.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each method:
| Method | Reagents | Conditions | Yield | Purification |
|---|---|---|---|---|
| Direct Acylation | Acyl chloride, Et₃N, DCM | 0°C → rt, 12 h | 66–75% | Flash chromatography |
| EDCl/HOBt Coupling | EDCl, HOBt, DCM | rt, 24 h | 60–70% | Recrystallization (PE/DCM) |
| Nickel Catalysis | Ni(glyme)Cl₂, L1, DMF | 100°C, 16 h | 50–65% | Column chromatography |
Direct acylation provides the highest yields and simplicity but requires acyl chloride synthesis. EDCl/HOBt coupling avoids acyl chlorides but demands stoichiometric coupling agents. Nickel catalysis, while innovative, remains less efficient for this specific substrate.
Critical Considerations in Synthesis
Stereochemical Integrity
The 2,3-dihydro-1H-inden-5-amine precursor may exist in stereoisomeric forms. Chiral resolution or asymmetric synthesis ensures enantiopure products, though this adds complexity.
Solvent and Base Selection
THF and DCM are preferred for their ability to dissolve both aromatic amines and acyl chlorides. Et₃N is superior to inorganic bases due to its solubility and efficient HCl sequestration.
Scalability and Industrial Relevance
Kilogram-scale production favors direct acylation for its operational simplicity. A pilot-scale procedure reported 72% yield using 2,3-dihydro-1H-inden-5-amine (1.5 kg) and 4-(trifluoromethoxy)benzoyl chloride (2.0 equiv) in DCM, with in-line quenching and continuous extraction.
Q & A
Q. What safety protocols are recommended for synthesizing N-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethoxy)benzamide?
A comprehensive hazard analysis must precede synthesis, including evaluation of reagents (e.g., sodium carbonate, dichloromethane) and intermediates. Ames II testing is advised to assess mutagenicity, as seen in structurally similar benzamide derivatives. Proper ventilation, PPE, and protocols for handling thermally unstable intermediates are critical .
Q. Which analytical techniques are effective for characterizing this compound?
Key methods include:
Q. What synthetic routes introduce the trifluoromethoxy group into benzamide scaffolds?
Use 4-(trifluoromethoxy)benzoyl chloride in nucleophilic acyl substitution with amines (e.g., indenyl derivatives) under basic conditions (e.g., Na₂CO₃). Solvent choice (acetonitrile or DCM) and stoichiometry are optimized for yield .
Q. How is purification typically achieved post-synthesis?
Silica gel chromatography with gradients (e.g., DCM/pentanes) isolates the product. Recrystallization in ethanol or ether improves purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for novel benzamide derivatives?
Contradictions may arise from tautomerism or impurities. Strategies include:
- High-resolution NMR (500+ MHz) with 2D techniques (COSY, HSQC).
- Comparative analysis with literature data for analogous compounds .
Q. What methodologies optimize yield in multi-step benzamide syntheses?
- Catalyst screening : Sodium pivalate enhances acylation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates .
- Step-wise monitoring : TLC or LC/MS tracks intermediate formation .
Q. How is the metabolic stability of trifluoromethoxy-substituted benzamides assessed?
- In vitro assays : Liver microsomes or hepatocyte incubations, analyzed via LC-MS to quantify degradation.
- Comparative studies: Evaluate trifluoromethoxy against CF₃ or OCH₃ groups for stability trends .
Q. What in vitro models evaluate the bioactivity of this compound?
- Cancer research : Hedgehog pathway assays (e.g., SMO inhibition in BCC models) .
- Neuroscience : AMPA receptor modulation via electrophysiology or calcium flux assays .
Q. How can computational methods predict target binding affinity?
- Molecular docking : Aligns the compound with X-ray structures (e.g., SMO protein PDB: 5L7D).
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories. Validate with SPR or ITC .
Q. What strategies address conflicting mutagenicity data in benzamide derivatives?
- Ames II testing : Compare results under varying metabolic activation conditions (±S9 mix).
- Statistical validation : Use controls (e.g., benzyl chloride) to contextualize mutagenic potency .
Contradiction Analysis & Methodological Insights
- Example : Discrepancies in LC/MS data (e.g., observed vs. calculated [M+H]⁺) may stem from isotopic patterns (e.g., ¹³C or ³⁷Cl). High-resolution MS (HRMS) resolves such issues .
- Case Study : For conflicting bioactivity results, orthogonal assays (e.g., Western blotting alongside reporter gene tests) clarify target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
